2-[1-(1-Naphthalenylmethyl)-1H-benzimidazol-2-yl]-1-(2-thienyl)ethenyl 2-thiophenecarboxylate
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Overview
Description
(1Z)-2-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(THIOPHEN-2-YL)ETHENYL THIOPHENE-2-CARBOXYLATE is a complex organic compound featuring a combination of naphthalene, benzodiazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(THIOPHEN-2-YL)ETHENYL THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as naphthalene derivatives and benzodiazole derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as potassium carbonate .
Industrial Production Methods
For large-scale production, the synthesis process is optimized to ensure high yield and purity. Industrial methods may involve continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(1Z)-2-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(THIOPHEN-2-YL)ETHENYL THIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced thiophene derivatives. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
(1Z)-2-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(THIOPHEN-2-YL)ETHENYL THIOPHENE-2-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of (1Z)-2-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(THIOPHEN-2-YL)ETHENYL THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in sensitive applications.
Heparinoid compounds: Derived from marine organisms and used for their anticoagulant properties.
Uniqueness
Compared to similar compounds, (1Z)-2-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(THIOPHEN-2-YL)ETHENYL THIOPHENE-2-CARBOXYLATE stands out due to its unique combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
309938-25-8 |
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Molecular Formula |
C29H20N2O2S2 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
[2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]-1-thiophen-2-ylethenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C29H20N2O2S2/c32-29(27-15-7-17-35-27)33-25(26-14-6-16-34-26)18-28-30-23-12-3-4-13-24(23)31(28)19-21-10-5-9-20-8-1-2-11-22(20)21/h1-18H,19H2 |
InChI Key |
RYRUWNQXFXXMTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3C=C(C5=CC=CS5)OC(=O)C6=CC=CS6 |
Origin of Product |
United States |
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